Boc-L-2-Cyanophenylalanine
Description
Significance of Unnatural Amino Acids in Peptide and Protein Science
Unnatural amino acids (UAAs), which are not among the 20 common protein-coding amino acids, are invaluable tools in modern drug discovery and protein engineering. sigmaaldrich.comnih.gov Their incorporation into peptides and proteins can lead to molecules with enhanced properties such as increased stability, improved binding affinity, and novel functionalities. cpcscientific.com
The introduction of UAAs allows researchers to:
Enhance Stability: By replacing natural amino acids with UAAs, peptides can be made more resistant to enzymatic degradation, a crucial factor for therapeutic applications. cpcscientific.com
Modify Structure and Function: The unique side chains of UAAs can alter the three-dimensional structure of a peptide or protein, thereby modifying its biological activity. sigmaaldrich.com
Introduce Probes: UAAs can be designed to carry spectroscopic or fluorescent probes, enabling the study of protein dynamics, localization, and interactions within living cells. biosynth.comacs.org
Create Diverse Chemical Libraries: The vast structural diversity of UAAs facilitates the construction of extensive combinatorial libraries for high-throughput screening of potential drug candidates. sigmaaldrich.com
Overview of Aryl-Cyanated Amino Acid Derivatives in Research
Aryl-cyanated amino acids, a specific class of UAAs, are characterized by the presence of a nitrile (cyano) group on an aromatic side chain. This functional group has several applications in chemical biology:
Infrared Probes: The cyano group has a unique vibrational frequency that makes it an excellent infrared probe for studying the local environment within a protein. acs.org
Chemical Handles: The nitrile group can participate in various chemical reactions, allowing for the site-specific modification of proteins.
Pharmacological Activity: The incorporation of a cyano group can influence the pharmacological properties of a peptide, potentially enhancing its efficacy as a therapeutic agent. chemimpex.com
Research has demonstrated the utility of aryl-cyanated amino acids in various contexts. For instance, 2-cyano-L-phenylalanine has been used as a building block in the synthesis of peptides and proteins to study their structure and function. chemicalbook.comruifuchemical.com Furthermore, copper-mediated radiocyanation techniques have been developed to introduce radioactive cyanide isotopes into aryl halides, including iodophenylalanine residues in peptides, for applications in medical imaging. nih.gov
Strategic Role of the N-Boc Protecting Group in Chemical Biology Applications
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids in peptide synthesis. creative-peptides.com Its strategic importance lies in its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA). total-synthesis.com
Key advantages of the Boc protecting group include:
Orthogonality: The Boc group is stable to basic and nucleophilic conditions, as well as catalytic hydrogenation, making it compatible with other protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Cbz (benzyloxycarbonyl), which are removed under different conditions. total-synthesis.com This orthogonality is crucial for the stepwise synthesis of complex peptides.
Prevention of Side Reactions: By temporarily blocking the reactive amino group, the Boc group prevents unwanted side reactions during peptide coupling steps. creative-peptides.com
Improved Solubility: The bulky and lipophilic nature of the Boc group can sometimes improve the solubility of the protected amino acid in organic solvents used for synthesis.
In the context of Boc-L-2-Cyanophenylalanine, the Boc group ensures that the amino group remains unreactive while the carboxyl group is activated for peptide bond formation. Its subsequent removal allows for the elongation of the peptide chain in a controlled manner. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHPGXZOIAYYDW-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc L 2 Cyanophenylalanine and Analogues
Stereoselective Synthetic Pathways to Boc-L-2-Cyanophenylalanine
The controlled synthesis of a specific stereoisomer of an amino acid is crucial, as the biological activity is often dependent on its three-dimensional structure. For this compound, this necessitates a synthetic route that precisely controls the stereochemistry at the α-carbon.
Approaches Utilizing Organic Halides and Glycine Cation Equivalents
A powerful strategy for the asymmetric synthesis of α-amino acids involves the use of glycine cation equivalents, which are chiral glycine enolate surrogates. These intermediates can be stereoselectively alkylated with organic halides to introduce the desired side chain.
One of the most established methods in this category is the Schöllkopf bis-lactim ether method . This approach utilizes a chiral auxiliary, typically derived from the cyclization of glycine and a chiral amino acid like L-valine, to form a diketopiperazine. This is then converted to its bis-lactim ether. Deprotonation of the glycine unit creates a nucleophilic center that can be alkylated with an appropriate organic halide. The chiral auxiliary shields one face of the glycine enolate equivalent, directing the alkylation to occur from the opposite face with high diastereoselectivity wikipedia.orgbiosynth.combiosynth.comdrugfuture.com. For the synthesis of this compound, the required electrophile would be 2-cyanobenzyl halide (e.g., bromide or iodide).
The general steps of the Schöllkopf synthesis are as follows:
Formation of the bis-lactim ether: A dipeptide from glycine and (R)-valine is cyclized to a 2,5-diketopiperazine, which is then O-methylated to form the bis-lactim ether wikipedia.org.
Deprotonation: The bis-lactim ether is treated with a strong base, such as n-butyllithium (n-BuLi), to abstract a proton from the prochiral carbon of the glycine unit, forming a carbanion wikipedia.org.
Stereoselective alkylation: The carbanion is then reacted with an electrophile, in this case, a 2-cyanobenzyl halide. The bulky isopropyl group of the valine auxiliary sterically hinders one face of the carbanion, forcing the alkyl halide to approach from the less hindered side, thus ensuring high stereoselectivity wikipedia.orgnih.gov.
Hydrolysis and isolation: The resulting alkylated dipeptide is hydrolyzed under acidic conditions to cleave the chiral auxiliary and yield the methyl ester of the desired L-amino acid, which can then be isolated and protected with a Boc group wikipedia.org.
Another notable approach involves the use of Ni(II) complexes of glycine Schiff bases . These complexes serve as effective glycine equivalents for the asymmetric synthesis of α-amino acids. Chiral or achiral Ni(II) complexes can be alkylated with organic halides. When a chiral ligand is part of the complex, such as one derived from (S)-2-N-(N'-benzylprolyl)aminobenzophenone, the alkylation proceeds with high diastereoselectivity nih.govresearchgate.net. This method is practical for large-scale synthesis due to the straightforward preparation and high reactivity of the Ni(II) complexes nih.gov.
Regioselective Introduction of the Cyano Moiety
A key challenge in the synthesis of this compound is the regioselective introduction of the cyano group at the ortho position of the phenyl ring. This can be achieved through several established synthetic transformations.
The Sandmeyer reaction is a classic and versatile method for introducing a cyano group onto an aromatic ring. This reaction involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide salt wikipedia.orgbyjus.comthermofisher.comorganic-chemistry.orgopenochem.org. To synthesize the necessary 2-cyanobenzyl halide for the alkylation step described above, one could start with 2-aminobenzylamine or a related precursor. The amino group on the aromatic ring can be converted to a diazonium salt, which is then displaced by a cyanide nucleophile in the presence of a copper catalyst wikipedia.orgbyjus.com. The benzylic amino or hydroxyl group would then be converted to a halide.
Alternatively, palladium-catalyzed cyanation of aryl halides offers a modern and efficient method for introducing the cyano group rsc.orgnih.gov. Starting with a 2-halobenzyl halide (e.g., 2-bromobenzyl bromide), the aryl halogen can be selectively replaced with a cyano group using a cyanide source like potassium hexacyanoferrate(II) and a palladium catalyst rsc.org. Careful optimization of reaction conditions is necessary to avoid reaction at the benzylic halide position.
Direct C-H cyanation of aromatic compounds is an emerging area that could potentially be applied. While challenging, methods are being developed for the regioselective cyanation of specific C-H bonds on aromatic rings, sometimes directed by a functional group already present on the molecule thieme-connect.demdpi.comresearchgate.net.
Protective Group Chemistry in Amino Acid Synthesis
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the reactive amino and carboxyl termini of amino acids peptide.com. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group.
The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) thermofisher.com. This orthogonality allows for the selective deprotection of the N-terminus for peptide bond formation while other protecting groups on the side chains remain intact.
In the context of synthesizing this compound, the Boc group would be introduced after the formation of the amino acid backbone to yield the final desired product, which is then ready for use in solid-phase peptide synthesis (SPPS) thermofisher.com.
Derivatization and Structural Modification Strategies for Cyanophenylalanine Residues
Once incorporated into a peptide, the cyanophenylalanine residue offers opportunities for further structural modification, primarily through reactions involving the cyano group or the aromatic ring.
The cyano group itself can be a versatile chemical handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, each modification imparting different chemical properties to the peptide.
Furthermore, the aromatic ring of cyanophenylalanine can be functionalized through palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing cyano group can influence the reactivity of the aromatic ring in such reactions.
Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds between an aryl halide or triflate and an organoboron compound in the presence of a palladium catalyst nih.govresearchgate.netyoutube.com. If a halogen atom is present on the cyanophenylalanine ring, it can be coupled with various boronic acids to introduce a wide range of substituents.
Stille cross-coupling is another versatile palladium-catalyzed reaction that couples an organic halide with an organotin compound researchgate.netorganic-chemistry.org. This reaction is known for its tolerance of a wide variety of functional groups.
These derivatization strategies allow for the creation of a diverse library of peptides with modified cyanophenylalanine residues, which can be screened for enhanced biological activity or used as probes to study peptide-protein interactions. The modification of peptides through such derivatization can significantly alter their properties, including hydrophobicity, charge, and ability to participate in specific interactions wikipedia.org.
Advanced Analytical Techniques for Characterization of Synthetic Products in Research
The unambiguous characterization of synthetic amino acids like this compound is critical to ensure purity and correct structure before its use in peptide synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the chemical structure of the synthesized amino acid. ¹H NMR provides information about the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For this compound, characteristic signals would be expected for the Boc protecting group, the aromatic protons (with specific splitting patterns due to the ortho-cyano group), the α- and β-protons of the amino acid backbone, and the nitrile carbon in the ¹³C NMR spectrum.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the synthetic product. Chiral HPLC, using a chiral stationary phase, is particularly important for determining the enantiomeric excess (e.e.) of the final product, confirming the success of the stereoselective synthesis biosynth.com.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition. Techniques like electrospray ionization (ESI) are commonly used for the analysis of amino acids and peptides.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups. For this compound, characteristic absorption bands would be observed for the nitrile group (C≡N stretch), the carbonyl groups of the carboxylic acid and the Boc protector, and the N-H bond of the carbamate.
Boc L 2 Cyanophenylalanine in Peptide Synthesis and Engineering
Applications in Solid-Phase Peptide Synthesis (SPPS)
Boc-L-2-Cyanophenylalanine is amenable to solid-phase peptide synthesis (SPPS), a cornerstone technique for the stepwise assembly of peptides on a solid support. The Boc protecting group is a well-established N-terminal protecting group in SPPS, typically removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA). chempep.compeptide.comgoogle.compeptide.com The incorporation of this compound into a growing peptide chain follows the standard Boc-SPPS protocol.
The general cycle of Boc-SPPS involves the following steps:
Deprotection: The Boc group of the resin-bound amino acid or peptide is removed with TFA.
Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a base, typically diisopropylethylamine (DIEA).
Coupling: The next Boc-protected amino acid, in this case, this compound, is activated with a coupling reagent and added to the resin to form a new peptide bond.
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. The cyano group on the phenyl ring of this compound is generally stable to the conditions of Boc-SPPS. However, careful selection of coupling reagents is advisable to prevent any potential side reactions involving the nitrile functionality.
Table 1: Compatibility of this compound with Common SPPS Reagents
| Reagent Type | Examples | Compatibility with this compound | Notes |
|---|---|---|---|
| Deprotection | Trifluoroacetic acid (TFA) | Compatible | Standard reagent for Boc group removal. |
| Neutralization | Diisopropylethylamine (DIEA) | Compatible | Standard reagent for neutralization. |
| Coupling Reagents | HBTU, HATU, HCTU | Compatible | Commonly used and generally compatible. |
| Coupling Reagents | Carbodiimides (e.g., DCC, DIC) | Caution Advised | Potential for side reactions with the cyano group, though less likely than with side-chain amides. |
Integration into Solution-Phase Peptide Synthesis Methodologies
Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, remains a valuable technique, particularly for the large-scale synthesis of shorter peptides and for fragment condensation. This compound can be readily integrated into solution-phase synthesis strategies. libretexts.orgnih.gov
In a typical solution-phase approach, an N-terminally protected amino acid (e.g., this compound) is coupled with a C-terminally protected amino acid or peptide fragment. The reaction is carried out in a suitable organic solvent, and the product is isolated and purified after each coupling step. The Boc group can be removed using acidic conditions, similar to SPPS, to allow for chain elongation.
Fragment condensation in solution phase involves the coupling of two larger, protected peptide fragments. The presence of the 2-cyano group on the phenylalanine residue is not expected to interfere with standard coupling procedures, although purification of the final product to remove any potential side products is crucial.
Design and Incorporation into Peptidomimetics and Constrained Peptide Architectures
The incorporation of non-natural amino acids like 2-cyanophenylalanine is a key strategy in the design of peptidomimetics and constrained peptides. nih.govnih.govgrafiati.comscispace.com These modified peptides often exhibit enhanced biological activity, stability, and receptor selectivity compared to their natural counterparts.
The cyano group of this compound can serve multiple purposes in this context:
Conformational Constraint: The steric bulk and electronic properties of the ortho-cyano group can restrict the rotational freedom of the phenyl ring, thereby inducing a more defined conformation in the peptide backbone.
Modulation of Electronic Properties: The electron-withdrawing nature of the cyano group can influence the electronic environment of the aromatic ring, potentially affecting interactions with biological targets.
Metabolic Stability: The presence of the non-natural cyano group can render the peptide more resistant to enzymatic degradation.
This compound can be incorporated into various constrained architectures, such as cyclic peptides and stapled peptides, using standard synthetic protocols. The design of such peptidomimetics often involves computational modeling to predict the conformational impact of the non-natural residue.
Compatibility with Advanced Peptide Ligation Techniques
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. nih.govnih.govsquarespace.commdpi.com The reaction typically occurs between a C-terminal thioester of one peptide and an N-terminal cysteine of another. While there is no direct evidence in the searched literature for the use of this compound in NCL, the compatibility of the cyano group can be inferred.
The cyano group is generally considered to be a stable and non-reactive functionality under the neutral aqueous conditions of NCL. Therefore, a peptide fragment containing a 2-cyanophenylalanine residue should be compatible with the NCL reaction. The key would be the successful synthesis of a peptide-thioester containing this residue, which is achievable through established methods. A conceptual basis for this is the use of 4-cyanophenylalanine in NCL, suggesting that the cyano group does not interfere with the ligation process. researchgate.net
Table 2: Potential Steps for NCL with a this compound Containing Peptide
| Step | Description | Key Considerations |
|---|---|---|
| 1 | Synthesis of peptide fragment with C-terminal thioester and internal 2-cyanophenylalanine. | Standard SPPS protocols for thioester formation. |
| 2 | Synthesis of peptide fragment with N-terminal cysteine. | Standard SPPS protocols. |
| 3 | Ligation of the two fragments in a suitable buffer. | The cyano group is expected to be inert. |
| 4 | Purification of the ligated product. | Standard HPLC purification. |
Bioorthogonal click chemistry refers to a set of rapid, selective, and high-yielding reactions that can be performed in complex biological environments. The cyano group of 2-cyanophenylalanine offers a potential handle for bioorthogonal transformations. While direct click reactions with the nitrile are not common, it can serve as a precursor to other functional groups that are amenable to click chemistry.
One notable example is the conversion of a cyanophenylalanine residue into a tetrazine. nih.govnih.gov Tetrazines are highly reactive dienes that participate in inverse-electron-demand Diels-Alder reactions with strained alkenes or alkynes, a well-established bioorthogonal ligation. The synthesis of a tetrazine from a nitrile typically involves reaction with hydrazine. This transformation could potentially be performed on a peptide containing 2-cyanophenylalanine, thus installing a bioorthogonal handle for subsequent labeling or conjugation with a fluorescent probe, a drug molecule, or another biomolecule. researchgate.net
The reactivity of nitriles with thiols to form thioimidates under certain conditions also suggests a potential, albeit less common, avenue for bioorthogonal-type reactions. nih.govnih.govlibretexts.orglibretexts.org The electrophilic nature of the nitrile carbon can be enhanced by the electronic properties of the aromatic ring, making it susceptible to nucleophilic attack by a thiol.
Advanced Applications of 2 Cyanophenylalanine As a Biophysical and Biochemical Probe
Utilization as a Fluorescent Probe in Protein and Peptide Studies
2-Cyanophenylalanine possesses intrinsic fluorescence that is highly sensitive to its local environment, making it an invaluable probe for investigating protein and peptide systems. Its fluorescence characteristics can be modulated by solvent polarity, hydrogen bonding, and interactions with neighboring amino acid residues, providing detailed insights into molecular-level changes.
The photophysical properties of 2-cyanophenylalanine make it a versatile fluorescent reporter. Its molar absorptivity is comparable to that of other commonly used biological probes like tyrosine and tryptophan, and significantly larger than that of phenylalanine. digitellinc.com The absorption spectrum of 2-cyanophenylalanine in water displays two maxima in the UV region: one around 230 nm, corresponding to the S2 excited state, and another at approximately 280 nm, resulting from excitation to the S1 excited state. rsc.org
A key feature of 2-cyanophenylalanine is the sensitivity of its fluorescence quantum yield to the surrounding environment. digitellinc.comrsc.org This sensitivity arises from intermolecular interactions with the nitrile group. For instance, the fluorescence intensity is significantly influenced by the hydrogen-bond donating ability of the solvent. rsc.org In protic solvents that can form hydrogen bonds with the nitrile group, the geometry of the chromophore is restricted, leading to an increase in radiative decay and higher fluorescence intensity. rsc.org This property allows researchers to monitor changes in the local solvent environment of the probe. digitellinc.com For example, a decrease in quantum yield is observed in basic environments, which can be harnessed to detect pH changes in biological systems. rsc.orgrsc.org The fluorescence of p-cyanophenylalanine, a related compound, is also sensitive to pH when placed near the N-terminus of a polypeptide, as the protonation state of the N-terminal amino group affects its fluorescence quantum yield. nih.govnih.gov
The following table summarizes the key photophysical properties of 2-cyanophenylalanine:
| Property | Value | Conditions |
| Molar Absorptivity (ε) | Comparable to tyrosine and tryptophan | Aqueous solution |
| Absorption Maxima (λabs) | ~230 nm (S2) and ~280 nm (S1) | Water |
| Fluorescence Emission | Sensitive to solvent polarity and hydrogen bonding | Various solvents |
| Quantum Yield | Decreases in less protic solvents (e.g., methanol vs. water) | Solvent-dependent |
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two chromophores, a donor and an acceptor, that is highly dependent on the distance between them. wikipedia.org This "molecular ruler" capability makes FRET an exceptional tool for studying molecular interactions and conformational changes in biomolecules. 2-Cyanophenylalanine can serve as an effective FRET donor when paired with suitable acceptors.
2-Cyanophenylalanine can be paired with several endogenous and exogenous fluorophores to create effective FRET pairs for biological studies.
Tryptophan and Tyrosine : Tryptophan is a common endogenous FRET acceptor for cyanophenylalanine donors. The p-cyanophenylalanine-tryptophan pair has a Förster distance (R0) of approximately 15-16 Å, making it suitable for measuring short distances within peptides and proteins. digitellinc.comacs.org This pairing has been successfully used with minimal structural perturbation. digitellinc.com Tyrosine can also act as an acceptor, though its use can be complicated by its own fluorescence properties. nih.gov
Thioamides : Thioamides, which are sulfur-substituted analogs of amides, can act as minimally-perturbing FRET acceptors for cyanophenylalanine donors. nih.govrsc.org The spectral overlap between the emission of cyanophenylalanine and the absorption of thioamides allows for efficient FRET-based quenching. nih.govresearchgate.net This pairing is particularly useful because thioamides are very small and can be incorporated into the peptide backbone with little disturbance to the native structure. nih.gov
The table below details some of the FRET pairings involving cyanophenylalanine derivatives:
| Donor | Acceptor | Förster Distance (R0) |
| p-Cyanophenylalanine | Tryptophan | ~16 Å |
| 2-Cyanophenylalanine | Tryptophan | 15 Å |
| p-Cyanophenylalanine | 7-Azatryptophan | 18.5 ± 0.5 Å |
| p-Cyanophenylalanine | 5-Hydroxytryptophan | 18.5 ± 0.5 Å |
| p-Cyanophenylalanine | Thioamide | Distance-dependent quenching |
The distance-dependent nature of FRET makes cyanophenylalanine-based pairs excellent tools for monitoring the conformational dynamics and structural transitions of biomolecules. wikipedia.org By incorporating a cyanophenylalanine donor and a suitable acceptor at specific sites within a protein or peptide, researchers can track changes in the distance between these two points, providing insights into conformational changes.
For example, FRET efficiency measurements between 2-cyanophenylalanine and tryptophan in olfactory peptides have been used to determine distances ranging from 6 to 13 Å in different solvent environments that either promote or inhibit secondary structures. digitellinc.com This demonstrates the utility of this FRET pair in reporting on the structural dynamics of peptides. digitellinc.com When a protein undergoes a conformational change, such as a twist or bend, that alters the distance or orientation of the donor and acceptor, a change in FRET is observed. wikipedia.org This approach has been applied to study a wide range of biological phenomena, including the conformational distribution of unstructured peptides. nih.gov
The sensitivity of 2-cyanophenylalanine's fluorescence to its local environment and its utility in FRET make it a powerful probe for studying the complex processes of protein folding and unfolding. springernature.com By strategically placing a cyanophenylalanine residue within a protein, researchers can monitor changes in its local environment as the protein folds or unfolds.
The p-cyanophenylalanine-tryptophan FRET pair has been particularly valuable in this area. It has been used to study the urea-induced unfolding of small proteins, providing either qualitative information about the folding pathway or quantitative thermodynamic and structural data, depending on the location of the probes. nih.govacs.org For instance, in the villin headpiece subdomain, FRET studies revealed that the unfolding transition occurs at a lower denaturant concentration than that measured by other techniques, suggesting a stepwise unfolding process. nih.gov These studies highlight the ability of cyanophenylalanine-based FRET to provide site-specific resolution of folding and unfolding transitions. nih.govacs.org The use of p-cyanophenylalanine has been shown to be a direct probe of hydrophobic core formation during protein folding. acs.org
Understanding the interactions between proteins and their ligands, as well as interactions between different proteins, is fundamental to cell biology. 2-Cyanophenylalanine can be employed to study these interactions with high precision.
In one study, 2-cyanophenylalanine and 4-cyanophenylalanine were incorporated into a peptide fragment of myosin light chain kinase to monitor its binding to calmodulin. acs.orgacs.org By selectively exciting each probe, researchers could independently monitor different regions of the peptide. The fluorescence of the probe within the binding pocket was quenched upon binding to calmodulin, while the probe in a more exposed region showed no significant change. acs.orgacs.org This allowed for the determination of the binding affinity and provided site-specific information about the interaction. acs.org
Photo-cross-linking, a powerful method for studying protein-protein interactions, can also be enhanced by the use of bifunctional amino acids. hku.hk While not directly a fluorescence application, the ability to incorporate probes like cyanophenylalanine into specific sites complements other techniques for mapping protein binding regions. The selective quenching of p-cyanophenylalanine fluorescence by specific amino acid side chains, such as tyrosine and histidine, can also be exploited to develop sensitive probes for protein interactions. nih.gov
Investigations of Protein Aggregation and Amyloid Formation
The phenomenon of protein aggregation, particularly the formation of amyloid fibrils, is associated with a range of debilitating human diseases, including Alzheimer's and Parkinson's. Understanding the molecular mechanisms of amyloidogenesis is crucial for developing therapeutic strategies. p-Cyanophenylalanine (PheCN) has emerged as a valuable probe for elucidating the intricate details of these processes. nih.govnih.govspringernature.com
By incorporating PheCN at specific sites within amyloidogenic proteins, such as the amyloid-β (Aβ) peptide, researchers can monitor local environmental changes and dynamics throughout the aggregation process. nih.gov The fluorescence of PheCN is particularly sensitive to its surroundings; a decrease in fluorescence intensity is often indicative of a more hydrophobic or dehydrated environment, which is characteristic of the core of protein aggregates. nih.govnih.gov
In a study on the aggregation of the Aβ40 peptide, PheCN was systematically substituted at various positions. The resulting fluorescence data revealed a synergistic process in the early stages of oligomer formation. Notably, rapid decreases in fluorescence were observed when PheCN was placed in the central hydrophobic core (residues 19 and 20) and at residue 10 in the N-terminal region, highlighting the critical role of these regions in forming the oligomeric core. nih.gov Conversely, a slower fluorescence decay at position 4 suggested a more dynamic conformational role for this residue during both oligomer and fibril formation. nih.gov These findings also indicated that the N-terminal residues in the final fibril structure are in a relatively hydrophobic environment, challenging previous assumptions of them being fully solvated. nih.gov
| Probe Position in Aβ40 | Observation | Implication for Aggregation |
| PheCN4 | Slower decrease in fluorescence intensity | Dynamic conformational characteristics in oligomer and fibril formation. nih.gov |
| PheCN10 | Fast decrease in fluorescence intensity | Plays a crucial role in the formation of the oligomeric core. nih.gov |
| PheCN19 | Fast decrease in fluorescence intensity | Plays a crucial role in the formation of the oligomeric core. nih.gov |
| PheCN20 | Fast decrease in fluorescence intensity | Plays a crucial role in the formation of the oligomeric core. nih.gov |
pH Sensing Capabilities within Biological Systems
The fluorescence properties of p-cyanophenylalanine can also be harnessed to function as a pH sensor within biological systems. nih.gov This capability is based on the observation that the fluorescence quantum yield of PheCN is sensitive to the protonation state of a nearby ionizable group, such as the N-terminal amino group of a polypeptide. nih.govnih.gov
When PheCN is positioned at or near the N-terminus of a peptide, the neutral form of the N-terminal amino group is a more effective quencher of its fluorescence than the protonated form. nih.gov Consequently, as the pH of the environment increases and the amino group becomes deprotonated, a decrease in fluorescence intensity is observed. This pH-dependent fluorescence allows for the determination of the pKa values of the N-terminal amino groups of peptides. nih.gov
This application has been demonstrated in the determination of N-terminal pKa values for a series of tripeptides. nih.gov Furthermore, this pH-sensing capability has been utilized to monitor the membrane penetration kinetics of cell-penetrating peptides, such as the trans-activator of transcription (TAT) peptide from HIV-1. nih.gov These examples underscore the utility of p-cyanophenylalanine fluorescence as a tool for investigating pH-dependent biological events. nih.gov
| Peptide System | Application of PheCN pH Sensing | Finding |
| Various Tripeptides | Determination of N-terminal pKa values | Demonstrated the ability to accurately measure local pKa. nih.gov |
| TAT Peptide | Characterization of membrane penetration kinetics | Showcased the utility in studying pH-dependent cellular processes. nih.gov |
Application as a Vibrational Probe for Infrared (IR) Spectroscopy
The cyano (nitrile) group of 2-cyanophenylalanine possesses a stretching vibration that absorbs in a region of the infrared spectrum (~2200–2250 cm⁻¹) where proteins are largely transparent. nih.govnih.gov This "transparent window" allows the nitrile vibration to serve as a highly specific and sensitive reporter of its local environment, free from the spectral congestion of the protein's backbone amide vibrations. nih.govnih.gov
Monitoring Local Environments within Proteins via IR Signatures
The precise frequency of the nitrile stretching vibration (νCN) is sensitive to the local electric field, solvent polarity, and hydrogen bonding interactions. nih.gov This sensitivity allows researchers to probe the microenvironment at specific sites within a protein. By incorporating 2-cyanophenylalanine at a particular location, the resulting IR spectrum provides a direct readout of the electrostatic environment at that position. stanford.edu
This approach has been used to characterize the heterogeneity of local environments within proteins. nih.gov For instance, site-specific incorporation of p-cyanophenylalanine into a Src homology 3 (SH3) domain revealed a wide range of microenvironments, as reflected by distinct nitrile vibrational frequencies at different locations. nih.gov This technique can also detect changes in the local environment upon ligand binding or protein conformational changes. nih.govnih.gov
Studies of Protein Dynamics and Interactions Using IR Probes
Two-dimensional infrared (2D IR) spectroscopy, when combined with the site-specific incorporation of 2-cyanophenylalanine, is a powerful technique for studying protein dynamics with high temporal and spatial resolution. nih.govacs.org 2D IR spectroscopy can measure the timescale of fluctuations in the vibrational frequency of the nitrile probe, which are caused by the dynamic motions of the surrounding protein structure. stanford.eduacs.org
This method provides insights into the conformational heterogeneity and dynamics of protein side chains, which are crucial for protein function. nih.gov Studies on the protein plastocyanin, using isotopically labeled p-(13C15N-cyano)phenylalanine to extend the vibrational lifetime and experimental time range, have demonstrated the ability to measure side-chain dynamics. acs.org By monitoring the spectral diffusion of the nitrile probe, researchers can characterize the timescale and amplitude of local structural fluctuations. nih.govrsc.org This approach has been successfully applied to investigate how protein dynamics are affected by solvation and how they contribute to biological functions like ligand binding. nih.gov
Genetic Code Expansion for Site-Specific Incorporation of 2-Cyanophenylalanine
The site-specific incorporation of 2-cyanophenylalanine into proteins is made possible by the technology of genetic code expansion. addgene.orgnih.gov This methodology involves repurposing a codon, typically a stop codon like UAG (amber), to encode a non-canonical amino acid (ncAA). addgene.orgmdpi.com This requires the introduction of a new aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) into the host organism's translational machinery. nih.govnih.gov This new aaRS/tRNA pair must be "orthogonal," meaning it does not cross-react with the endogenous synthetases, tRNAs, or canonical amino acids of the host. nih.gov
Engineered Aminoacyl-tRNA Synthetase/tRNA Pairs for Selective 2-Cyanophenylalanine Integration
To incorporate 2-cyanophenylalanine, an orthogonal aaRS/tRNA pair is engineered. This typically starts with an aaRS/tRNA pair from a different domain of life, such as the tyrosyl-tRNA synthetase (TyrRS) and its corresponding tRNA from Methanocaldococcus jannaschii (MjTyrRS) for use in E. coli. researchgate.net The active site of the synthetase is then mutated through directed evolution or rational design to change its substrate specificity, so that it preferentially recognizes and charges 2-cyanophenylalanine instead of its natural amino acid substrate (tyrosine). researchgate.netnih.gov
The engineered p-cyano-L-phenylalanyl aminoacyl-tRNA synthetase (pCNFRS), a variant of MjTyrRS, is one such enzyme developed to specifically charge p-cyanophenylalanine onto an orthogonal tRNA. researchgate.netnih.gov This engineered synthetase, in conjunction with its cognate suppressor tRNA that recognizes the amber stop codon, enables the site-specific insertion of p-cyanophenylalanine into a target protein at a desired position designated by a UAG codon in the gene. addgene.org While some engineered synthetases can be polyspecific, recognizing multiple ncAAs, methods have been developed to improve their selectivity for a single desired ncAA like p-cyanophenylalanine. nih.gov
| Synthetase System | Origin | Target ncAA | Application |
| pCNFRS | Engineered from M. jannaschii TyrRS | p-cyanophenylalanine | Site-specific incorporation for IR and fluorescence studies. researchgate.netnih.gov |
| PylRS | From Methanosarcina species | Various ncAAs (promiscuous) | Widely used for genetic code expansion due to its broad substrate tolerance. nih.gov |
Site-Directed Mutagenesis Strategies for Targeted Probe Introduction
The precise insertion of 2-cyanophenylalanine into a specific site within a protein is primarily achieved through the powerful technique of genetic code expansion. researchgate.netnih.gov This strategy allows for the co-translational incorporation of the non-canonical amino acid in response to a reassigned codon, typically a nonsense or stop codon. The process is dependent on two core components: targeted gene modification and an engineered, orthogonal translational system. nih.gov
The initial step involves using site-directed mutagenesis to modify the gene encoding the protein of interest. stanford.edu A codon at the desired location for the probe is mutated to a unique three-base sequence that does not encode a canonical amino acid, most commonly the amber stop codon (TAG). nih.gov This mutation earmarks the specific site for the subsequent insertion of 2-cyanophenylalanine.
The second component is an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that functions independently of the host cell's endogenous synthetases and tRNAs. nih.govnih.gov This pair consists of:
A suppressor tRNA, engineered to recognize the introduced stop codon (e.g., TAG) but not terminate translation.
An engineered aaRS that specifically recognizes and attaches (charges) 2-cyanophenylalanine onto the suppressor tRNA.
For the successful incorporation of ortho-cyanophenylalanine, a rationally designed mutant of the pyrrolysyl-tRNA synthetase (PylRS), specifically PylRS(N346A/C348A), has proven to be highly effective. acs.org This engineered synthetase exhibits substrate promiscuity that allows it to recognize and utilize 2-cyanophenylalanine, facilitating its attachment to the corresponding pyrrolysyl suppressor tRNA (tRNAPylCUA). acs.org When these components are present in an expression system, the ribosome pauses at the amber codon, and the charged suppressor tRNA delivers 2-cyanophenylalanine, allowing protein synthesis to continue with the probe incorporated at the predefined position.
| Component | Function in Probe Introduction |
| Target Gene | Modified via site-directed mutagenesis to contain an amber (TAG) stop codon at the desired probe location. |
| Orthogonal aaRS | An engineered enzyme (e.g., PylRS(N346A/C348A)) that selectively acylates the orthogonal tRNA with 2-cyanophenylalanine. acs.org |
| Orthogonal tRNA | A suppressor tRNA (e.g., tRNAPylCUA) that recognizes the amber stop codon and inserts its charged amino acid. acs.org |
| Expression System | A host organism (E. coli, mammalian cells) or cell-free system that provides the translational machinery. |
In Vivo and In Vitro Protein Labeling Methodologies for Functional Studies
The site-specific incorporation of 2-cyanophenylalanine can be performed using both in vivo (within living cells) and in vitro (cell-free) systems, each offering distinct advantages for subsequent functional studies. acs.orgscispace.com These methodologies enable the production of proteins containing this unique probe, which can then be used to investigate protein structure, dynamics, and interactions. nih.govacs.org
In Vivo Labeling
In vivo labeling involves introducing the genetic machinery for 2-cyanophenylalanine incorporation into living cells, such as Escherichia coli or mammalian cell lines. acs.orgmicroscopist.co.uk The process typically requires transforming the host cells with two separate plasmids: one carrying the target gene with the site-specific amber (TAG) mutation, and a second plasmid (e.g., pEVOL) that expresses the orthogonal aaRS/tRNA pair. nih.gov
The transformed cells are cultured in a growth medium supplemented with 2-cyanophenylalanine. The cellular machinery then expresses the engineered aaRS, which charges its cognate tRNA with the supplied non-canonical amino acid. During translation of the target protein, this charged tRNA recognizes the amber codon and incorporates 2-cyanophenylalanine at the specified position. researchgate.net This approach is invaluable for studying protein function, localization, and interactions within the complex environment of a living cell. researchgate.netnih.gov
In Vitro Labeling
In vitro protein labeling is conducted in cell-free protein synthesis (CFPS) systems. These systems contain all the necessary components for translation—such as ribosomes, tRNAs, and enzymes—extracted from a cellular source (e.g., E. coli lysate). The DNA template for the target protein (containing the TAG codon), the orthogonal aaRS/tRNA pair, and a supply of 2-cyanophenylalanine are added to this mixture. scispace.com
This method offers several advantages, including the ability to produce proteins that may be toxic to living cells and the capacity for rapid synthesis and purification. Furthermore, in vitro systems allow for precise control over the chemical environment and facilitate the incorporation of probes that may not be readily transported across cell membranes. An alternative in vitro strategy involves the use of ribozymes known as flexizymes, which can catalyze the acylation of tRNAs with a wide range of non-canonical monomers, further expanding the scope of possible modifications. scispace.com
Once labeled, the nitrile group of the incorporated 2-cyanophenylalanine can serve as a sensitive infrared probe to report on the local electrostatic environment or the redox state of nearby metal centers. nih.gov It can also function as a fluorescent probe to monitor changes in the local environment during processes like protein folding or ligand binding. acs.orgacs.org
| Methodology | Description | Key Advantages | Common Applications |
| In Vivo Labeling | Protein synthesis occurs within living host cells (E. coli, mammalian) supplied with 2-cyanophenylalanine. acs.org | Allows for the study of proteins in their native cellular context; suitable for large-scale production. | Investigating protein dynamics, localization, and interactions in live cells; fluorescence microscopy. microscopist.co.ukresearchgate.net |
| In Vitro Labeling | Protein synthesis occurs in a cell-free extract containing all necessary translational machinery. scispace.com | Rapid synthesis; suitable for toxic proteins; precise control over reaction components; high purity. | Functional studies of purified proteins; incorporation of probes with poor cell permeability; high-throughput screening. |
Boc L 2 Cyanophenylalanine in Medicinal Chemistry and Drug Discovery
Design and Synthesis of Bioactive Peptides and Peptide-Based Therapeutics
The synthesis of peptides with specific biological functions is a cornerstone of drug discovery. Boc-L-2-Cyanophenylalanine is integral to this process, primarily through its use in solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the N-terminus of the amino acid. peptide.com During synthesis, the Boc group prevents unwanted reactions at the amine, allowing for the controlled, sequential addition of amino acids to build a peptide chain. peptide.comnih.gov The Boc group is stable during the coupling steps but can be readily removed with a mild acid like trifluoroacetic acid (TFA) to allow the next amino acid to be added. peptide.com
The incorporation of the non-canonical 2-cyanophenylalanine residue into a peptide sequence is a key strategy for creating bioactive molecules with enhanced properties. chemimpex.com The presence of the cyano group on the phenyl ring introduces structural and electronic changes that can significantly influence the peptide's biological activity, stability, and conformational profile. chemimpex.comchemimpex.com Peptides containing such unnatural amino acids often exhibit increased resistance to degradation by proteases, a critical feature for improving their therapeutic potential. mdpi.com
| Functional Group | Role in Peptide Synthesis and Bioactivity |
| Boc (tert-butyloxycarbonyl) Group | Protects the N-terminal amine during synthesis, enabling controlled, stepwise elongation of the peptide chain. peptide.comnih.gov |
| Phenylalanine Backbone | Provides the core amino acid structure for incorporation into the peptide chain. |
| 2-Cyano Group | Introduces novel steric and electronic properties, potentially enhancing binding affinity, metabolic stability, and conformational rigidity of the final peptide. chemimpex.comchemimpex.com |
Development of Enzyme Inhibitors and Modulators
The unique chemical properties of this compound make it a valuable component in the development of enzyme inhibitors and modulators. The nitrile (cyano) functionality can act as a key interacting group or a "warhead" that binds within an enzyme's active site. Its incorporation into peptide-like structures allows for the creation of potent and selective inhibitors for various enzyme classes, particularly proteases. mdpi.com
Understanding how an enzyme binds to its substrate is fundamental to designing effective drugs. This compound serves as a sophisticated probe for these mechanistic studies. americanchemicalsuppliers.com By systematically replacing a natural amino acid in a known substrate with 2-cyanophenylalanine, researchers can investigate the specific interactions within the enzyme's active site. americanchemicalsuppliers.com The cyano group's distinct size, polarity, and ability to act as a hydrogen bond acceptor can alter binding affinity and catalytic efficiency. Observing these changes provides detailed insights into the enzyme's recognition patterns and the chemical environment of the catalytic center. americanchemicalsuppliers.comchemimpex.com
Proteases are a major class of drug targets, and understanding their substrate specificity is crucial for developing selective inhibitors. nih.gov Specificity profiling involves determining the sequence of amino acids a protease prefers to cleave. nih.govescholarship.org this compound is used to synthesize peptide libraries where this non-canonical amino acid is placed at various positions around the cleavage site. mdpi.com These libraries are then exposed to a target protease, and the cleavage products are analyzed to map the enzyme's preferences. escholarship.org This technique helps to define the structural and chemical features of the protease's binding pockets (subsites), which is essential for designing inhibitors that are highly specific for the target enzyme, thereby minimizing off-target effects. mdpi.comnih.gov
The table below illustrates a hypothetical result from a protease specificity profiling experiment, showing how the incorporation of 2-cyanophenylalanine at the P1 position (immediately before the cleavage site) affects the rate of cleavage compared to natural amino acids.
| P1 Amino Acid in Substrate | Relative Cleavage Rate (%) | Implication for Specificity |
| Phenylalanine (Natural) | 100% | The protease readily accepts a standard aromatic side chain. |
| Leucine (Natural) | 75% | The protease has a preference for large hydrophobic side chains. |
| Arginine (Natural) | 5% | The protease active site disfavors positively charged side chains. |
| 2-Cyanophenylalanine | 45% | The protease can accommodate the modified aromatic ring, but the cyano group reduces the efficiency of cleavage, providing key information about the steric and electronic constraints of the binding pocket. |
Role in Drug Design for Targeting Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is linked to numerous diseases, including cancer. ajwilsonresearch.comnih.gov However, targeting PPIs with small molecules is challenging due to the large and often flat surfaces involved. dundee.ac.ukdrugdiscoverychemistry.com A promising strategy is to design peptide-based inhibitors (peptidomimetics) that mimic the key "hot-spot" residues of one of the interacting proteins. ajwilsonresearch.comnih.gov
This compound is a valuable tool in this approach. Its incorporation into a peptide sequence can help to constrain the peptide's conformation to better match the binding interface, thereby increasing its affinity and inhibitory activity. chemimpex.com The unique steric and electronic properties of the cyano group can also be exploited to form new, favorable interactions with the target protein that are not possible with natural amino acids, leading to more potent and specific PPI inhibitors. americanchemicalsuppliers.comnih.gov
Exploration in Disease-Specific Therapeutic Areas (e.g., Cancer Research)
In cancer research, the principles of using this compound are applied to specific, high-value targets. Many cancers are driven by aberrant PPIs that control cell proliferation and apoptosis (programmed cell death). nih.govdrugdiscoverychemistry.com For example, the interaction between p53 and MDM2 or between Bcl-2 family proteins are critical targets in oncology. ajwilsonresearch.com Peptides containing 2-cyanophenylalanine can be engineered to disrupt these interactions, potentially restoring normal apoptotic processes in cancer cells. issuewire.com
Furthermore, certain enzymes, such as matrix metalloproteinases (MMPs), are often overactive in tumors and contribute to metastasis. issuewire.com The specificity profiling techniques described earlier, utilizing amino acids like 2-cyanophenylalanine, are instrumental in designing selective MMP inhibitors that could prevent cancer spread without affecting the activity of other essential proteases. mdpi.comissuewire.com
| Therapeutic Target in Cancer | Role of this compound |
| Bcl-2 Family PPIs | Design of peptidomimetics that mimic the BH3 domain of pro-apoptotic proteins to disrupt the interaction and induce apoptosis in cancer cells. ajwilsonresearch.com |
| p53-MDM2 Interaction | Development of stabilized, helix-mimicking peptides that block MDM2, leading to the reactivation of the p53 tumor suppressor pathway. ajwilsonresearch.com |
| Matrix Metalloproteinases (MMPs) | Creation of highly selective peptide-based inhibitors based on detailed specificity profiles to block tumor invasion and metastasis. issuewire.com |
Mechanistic and Theoretical Insights from Studies Involving 2 Cyanophenylalanine
Impact of the Cyano Group on Peptide and Protein Structure-Function Relationships
The introduction of a cyano group at the ortho position of the phenylalanine side chain can exert significant influence on the local and global conformation of a peptide. This is attributable to a combination of steric and electronic effects that are distinct from those observed with the para-cyano substituent.
Electronic Effects and Non-covalent Interactions: The cyano group is strongly electron-withdrawing, which alters the electronic distribution of the aromatic ring. This can influence intramolecular and intermolecular interactions. For instance, the modified quadrupole moment of the cyanophenyl ring can affect cation-π and π-π stacking interactions with other aromatic residues or ligands. While studies on p-cyanophenylalanine have shown that the cyano group's polarity is intermediate between that of a methylene and an amide group, allowing it to be accommodated in both hydrophobic and hydrophilic environments, the ortho positioning introduces a localized dipole that can more directly interact with adjacent residues or solvent molecules.
The following table summarizes the potential impacts of the 2-cyano group on peptide properties:
| Feature Affected | Potential Impact of 2-Cyano Group |
| Conformational Flexibility | Reduced due to steric hindrance, leading to a more rigid peptide structure. |
| Secondary Structure | Potential stabilization of specific turns or helices due to restricted torsion angles. |
| Intermolecular Interactions | Altered π-π stacking and cation-π interactions due to modified electronic properties. |
| Binding Affinity | Can be enhanced by pre-organizing the peptide into a bioactive conformation. |
| Solvation | The localized dipole may influence interactions with polar solvents. |
Computational Modeling and Molecular Dynamics Simulations of 2-Cyanophenylalanine-Containing Systems
Computational methods are invaluable for predicting and understanding the structural consequences of incorporating unnatural amino acids like 2-cyanophenylalanine into peptides. Molecular mechanics (MM) and molecular dynamics (MD) simulations allow for the exploration of the conformational space and dynamic behavior of these modified systems.
Parameterization and Force Field Development: A critical first step in the computational modeling of peptides containing non-standard amino acids is the development of accurate force field parameters. For 2-cyanophenylalanine, this involves defining parameters for bond lengths, bond angles, dihedral angles, and partial atomic charges that accurately represent the geometry and electronic nature of the 2-cyanophenyl group. These parameters can be derived from quantum mechanical calculations.
Conformational Searching and Energy Landscapes: Once parameterized, computational techniques can be used to explore the conformational preferences of peptides containing 2-cyanophenylalanine. By calculating the potential energy as a function of backbone and side-chain torsion angles (e.g., creating Ramachandran-like plots for the modified residue), researchers can identify low-energy conformations. These studies can reveal how the ortho-cyano group shifts the energy landscape compared to natural phenylalanine, potentially favoring new stable conformations.
Molecular Dynamics Simulations: MD simulations provide insights into the dynamic behavior of 2-cyanophenylalanine-containing peptides in a simulated physiological environment, typically in a solvent box. These simulations can track the temporal evolution of the peptide's structure, revealing its flexibility, conformational transitions, and interactions with solvent molecules. Key analyses from MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and analysis of hydrogen bonding patterns. For peptides with 2-cyanophenylalanine, MD simulations can be particularly useful in visualizing the steric clashes and specific intramolecular interactions introduced by the ortho-cyano group.
The table below outlines common computational approaches and their applications to 2-cyanophenylalanine-containing peptides:
| Computational Method | Application | Insights Gained |
| Quantum Mechanics (QM) | Derivation of force field parameters. | Accurate representation of electronic structure and partial charges. |
| Molecular Mechanics (MM) | Conformational energy calculations. | Identification of low-energy, stable peptide conformations. |
| Molecular Dynamics (MD) | Simulation of peptide dynamics in solution. | Understanding of structural stability, flexibility, and solvent interactions. |
Elucidation of Biochemical Pathways through 2-Cyanophenylalanine Probing
While the use of p-cyanophenylalanine as a fluorescent and infrared probe in biochemical studies is well-documented, the application of 2-cyanophenylalanine for elucidating biochemical pathways is an area of emerging research. The unique properties of the cyano group can be exploited to study enzyme mechanisms and protein interactions.
Enzyme-Substrate Interactions: 2-Cyano-L-phenylalanine can serve as a building block in the synthesis of peptide-based enzyme inhibitors or substrates. nih.gov Its structural similarity to natural amino acids allows for its incorporation into molecules that can interact with the active sites of enzymes. nih.gov The electronic properties of the cyano group can be used to probe the electrostatic environment of an enzyme's active site. For instance, changes in the vibrational frequency of the nitrile group upon binding can be monitored using infrared spectroscopy, providing information about the local electric field and hydrogen bonding interactions within the active site.
Metabolic Pathway Analysis: In principle, isotopically labeled 2-cyanophenylalanine could be used as a tracer in metabolic studies. By incorporating stable isotopes (e.g., ¹³C or ¹⁵N) into the molecule, researchers could potentially track its metabolic fate within a cell or organism using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This could help to identify enzymes that can process this unnatural amino acid and to understand how it might perturb natural metabolic pathways. However, specific examples of this application are not yet widely reported in the literature.
The potential applications of 2-cyanophenylalanine as a biochemical probe are summarized in the following table:
| Application Area | Technique | Potential Information |
| Enzyme Inhibition Studies | Synthesis of inhibitors/substrates | Probing active site interactions and inhibitor design. |
| Spectroscopic Probing | Infrared (IR) Spectroscopy | Reporting on the local electric field and hydrogen bonding in protein binding sites. |
| Metabolic Labeling | Isotope Labeling & Mass Spectrometry/NMR | Tracking the metabolic fate and identifying interacting enzymes. |
Future Directions and Emerging Research Avenues for Boc L 2 Cyanophenylalanine
Development of Novel Biotechnological Tools and Assays
The future development of biotechnological tools and assays centered on 2-cyanophenylalanine is poised to provide unprecedented insights into molecular biology. The distinct vibrational and fluorescent properties of the nitrile group are central to these advancements.
Infrared Spectroscopy Probes: The nitrile (C≡N) stretching vibration of 2-cyanophenylalanine possesses a strong infrared absorption signal in a region of the spectrum that is relatively transparent for proteins. This makes it an exceptional site-specific infrared probe. Future research will likely focus on leveraging this property in two-dimensional infrared (2D IR) spectroscopy. nih.gov This technique can measure protein dynamics and structural fluctuations on a femtosecond timescale. researchgate.net By strategically incorporating 2-cyanophenylalanine at various sites within a protein, researchers can map out complex energy landscapes and allosteric communication pathways that are crucial for biological function. acs.org
Fluorescence-Based Assays: The fluorescence of p-cyanophenylalanine is highly sensitive to its local environment, including solvent polarity and hydrogen bonding. researchgate.net This sensitivity can be harnessed to develop novel assays for studying protein folding, ligand binding, and protein-protein interactions. acs.orgnih.gov For instance, a change in the fluorescence quantum yield or lifetime can signal a conformational change upon a binding event. nih.govnih.gov Furthermore, its fluorescence can be quenched by specific amino acid side chains, a phenomenon that can be exploited to design probes for the formation of secondary structures like α-helices. nih.gov Recent studies have also demonstrated its utility as a pH sensor, opening up possibilities for monitoring pH-dependent biological processes in real-time. nih.gov
| Technique | Application | Information Gained | Key Feature |
|---|---|---|---|
| 2D Infrared (IR) Spectroscopy | Protein Dynamics & Folding | Conformational heterogeneity, dynamics, ligand binding responses. acs.org | Nitrile (C≡N) stretch in a transparent spectral window. nih.gov |
| Fluorescence Spectroscopy | Protein Interactions & Conformational Changes | Binding events, folding pathways, amyloid formation. nih.gov | Environmentally sensitive quantum yield and lifetime. nih.gov |
| Fluorescence Spectroscopy | pH Sensing | Determination of pKa and monitoring of pH-dependent processes. nih.gov | Fluorescence dependence on the protonation state of nearby groups. nih.gov |
| Förster Resonance Energy Transfer (FRET) | Probing Conformational Changes | Distance measurements between specific sites in a protein. nih.gov | Can act as a FRET partner with other fluorophores like tryptophan. nih.gov |
Integration with Advanced Imaging and Super-Resolution Microscopy Techniques
While 2-cyanophenylalanine has been established as a valuable fluorescent probe in ensemble spectroscopic studies, its integration into advanced imaging modalities represents a significant frontier. nih.gov The ability to visualize biomolecules with nanoscale resolution is critical for understanding cellular function and organization.
The photophysical properties of p-cyanophenylalanine, such as its sensitivity to the local environment, make it a promising candidate for super-resolution microscopy (SRM). researchgate.net Techniques like STED (Stimulated Emission Depletion), SIM (Structured Illumination Microscopy), and SMLM (Single-Molecule Localization Microscopy) rely on the precise control and detection of fluorophore states. nih.gov Future research will likely explore the suitability of 2-cyanophenylalanine for these methods. Its relatively small size compared to traditional fluorescent proteins or large organic dyes is a key advantage, as it is less likely to perturb the function of the protein being studied. nih.gov
Emerging research could focus on engineering 2-cyanophenylalanine derivatives with enhanced photophysical properties, such as higher quantum yields, increased photostability, and distinct photoswitching capabilities, which are essential for SMLM techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy). nih.gov The successful integration of this minimally perturbative probe into the super-resolution toolkit would enable long-term, live-cell imaging of protein dynamics and interactions at an unprecedented level of detail. uchicago.edu
Expansion of Genetic Code Expansion Methodologies for Complex Biological Systems
The site-specific incorporation of 2-cyanophenylalanine into proteins is made possible by genetic code expansion (GCE) technology. researchgate.net This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) and inserts the non-canonical amino acid at the desired position during protein translation. acs.orgnih.gov
A primary future direction is the enhancement of GCE systems for more efficient and higher-fidelity incorporation of 2-cyanophenylalanine, particularly in complex biological systems such as mammalian cells and multicellular organisms. nih.gov Current systems can be limited by low protein yields and competition with cellular release factors that terminate translation at the stop codon. researchgate.net Research efforts are focused on engineering more robust and specific aaRS/tRNA pairs and modifying other components of the translational machinery to improve efficiency. acs.orgnih.gov
Furthermore, expanding the GCE toolkit to allow for the simultaneous incorporation of multiple, distinct non-canonical amino acids at different sites within the same protein is a key goal. This would enable the creation of proteins with sophisticated, novel functions and allow for more complex multi-probe experiments to study intricate biological processes. Developing GCE systems that are orthogonal not only to the host organism but also to each other is a critical challenge in this area. acs.org
Potential Translational Applications of 2-Cyanophenylalanine-Modified Biomolecules
The ability to engineer proteins with the precision offered by 2-cyanophenylalanine incorporation opens up significant possibilities for translational medicine and biotechnology.
Biotherapeutics: Proteins modified with 2-cyanophenylalanine could lead to the development of novel biotherapeutics with enhanced properties. For example, the introduction of this non-canonical amino acid could improve protein stability, modulate activity, or create specific sites for drug conjugation. The functionalization of dehydroalanine, a residue that can be chemically derived from other amino acids, is a known strategy for creating modified proteins like antibody-drug conjugates, and the unique chemistry of the cyano group could offer alternative conjugation strategies. researchgate.netmdpi.com
Drug Discovery and Development: The spectroscopic properties of 2-cyanophenylalanine make it an invaluable tool for drug discovery. By incorporating the probe into a target protein, researchers can directly monitor the binding of small molecule drug candidates through changes in the IR or fluorescence signal. This allows for high-throughput screening of compound libraries and detailed characterization of drug-target interactions, accelerating the development of new medicines. nih.govnih.gov
Q & A
Q. How to effectively present conflicting data on this compound’s reactivity in peer-reviewed manuscripts?
- Methodological Answer : Use a "Contradictions Analysis" section to juxtapose divergent results (e.g., solvent-dependent reaction yields). Discuss potential sources of variability (e.g., trace metal contaminants, humidity) and propose validation experiments. Cite precedents from structurally related compounds (e.g., Boc-3-chloro-D-phenylalanine) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
